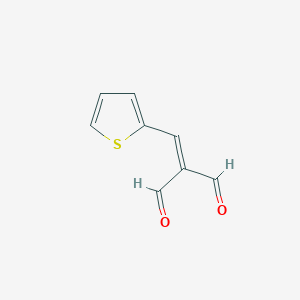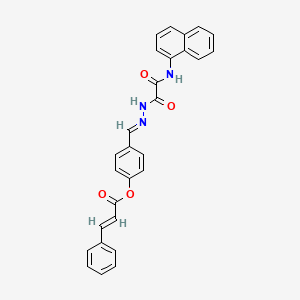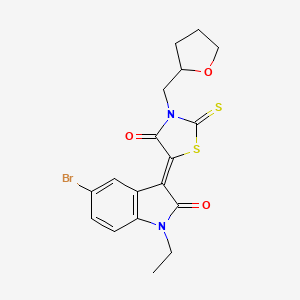
Propanedial, (2-thienylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedial, (2-thienylmethylene)-, also known as 2-thienylmethylene propanedial, is an organic compound with the molecular formula C7H4O2S. This compound features a thienyl group attached to a propanedial moiety, making it an interesting subject for various chemical studies due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedial, (2-thienylmethylene)-, typically involves the reaction of thiophene-2-carbaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of thiophene-2-carbaldehyde reacts with the active methylene group of malonic acid to form the desired product.
Industrial Production Methods
While specific industrial production methods for propanedial, (2-thienylmethylene)-, are not well-documented, the general approach would involve large-scale Knoevenagel condensation reactions. The reaction conditions would be optimized to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedial, (2-thienylmethylene)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: 2-thienylmethylene propanediol.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedial, (2-thienylmethylene)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of propanedial, (2-thienylmethylene)-, involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thienyl group can interact with aromatic residues in biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedial, (phenyl-2-thienylmethylene)-: Similar structure but with a phenyl group instead of a thienyl group.
Thiophene-2-carbaldehyde: A precursor in the synthesis of propanedial, (2-thienylmethylene)-.
Malonic acid: Another precursor used in the synthesis.
Uniqueness
Propanedial, (2-thienylmethylene)-, is unique due to its combination of a thienyl group and a propanedial moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
82700-54-7 |
|---|---|
Molekularformel |
C8H6O2S |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethylidene)propanedial |
InChI |
InChI=1S/C8H6O2S/c9-5-7(6-10)4-8-2-1-3-11-8/h1-6H |
InChI-Schlüssel |
DAPOGKYMYCBCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=C(C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028980.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide](/img/structure/B12028985.png)

![Ethyl [({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]acetate](/img/structure/B12029006.png)


![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12029048.png)
![[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12029050.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12029068.png)

![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029075.png)
![3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12029082.png)
